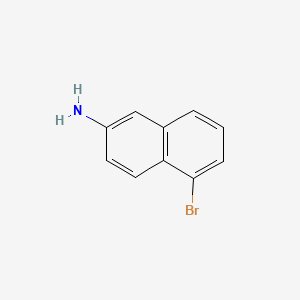

5-Bromonaphthalen-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYORWLNZLDKCJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668502 | |

| Record name | 5-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116400-84-1 | |

| Record name | 5-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Bromonaphthalen-2-amine: Properties, Synthesis, and Applications in Drug Discovery

Foreword

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, bifunctional scaffolds that offer multiple, orthogonal vectors for chemical elaboration are of exceptional value. 5-Bromonaphthalen-2-amine, a substituted naphthylamine, represents such a scaffold. Its unique combination of a nucleophilic amine and a versatile brominated aromatic ring provides chemists with a powerful platform for constructing complex molecular architectures. This guide offers an in-depth exploration of the core chemical properties, synthetic methodologies, and strategic applications of this compound, tailored for researchers, chemists, and drug development professionals.

Core Chemical and Physical Properties

A foundational understanding of a molecule's intrinsic properties is the starting point for its rational application in synthesis and drug design. These characteristics govern its reactivity, solubility, and potential for intermolecular interactions with biological targets.

Structural & Electronic Profile

This compound (C₁₀H₈BrN) possesses a rigid, planar naphthalene core. The electron-donating primary amine at the 2-position activates the ring system towards electrophilic substitution, while the electron-withdrawing but polarizable bromine atom at the 5-position modulates the electronic distribution and provides a key handle for cross-coupling reactions. This specific substitution pattern influences the molecule's dipole moment, crystal packing, and interaction with solvents and biological macromolecules.

Physicochemical Data

Quantitative data provides a precise framework for experimental design, from reaction setup to purification and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| CAS Number | 116400-84-1 | [2] |

| Appearance | Solid | [3] |

| Melting Point | Not readily available | |

| Boiling Point | Not readily available | |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMF, and DMSO; sparingly soluble in water. | |

| SMILES | C1=CC2=C(C=C(C=C2)N)C(=C1)Br | [4] |

Spectroscopic Signature

Spectroscopic analysis is essential for identity confirmation and purity assessment.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic stretches of the primary amine. Expect a doublet of medium intensity in the 3350-3450 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[5]

-

¹H NMR Spectroscopy: The proton NMR spectrum will display distinct signals in the aromatic region (typically 7.0-8.0 ppm) for the six protons on the naphthalene ring. The amine protons will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent. This signal will disappear upon the addition of D₂O, confirming its identity.[5]

-

¹³C NMR Spectroscopy: The carbon spectrum will show ten signals for the aromatic carbons. The carbon bearing the amine group (C2) will be shifted significantly upfield, while the carbon attached to the bromine (C5) will also show a characteristic shift.

-

Mass Spectrometry (MS): Mass spectral analysis will reveal a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine. Two peaks of nearly equal abundance will be observed at m/z 221 and m/z 223, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Synthesis and Purification Protocol

The reliable synthesis of high-purity this compound is critical for reproducible downstream applications. A common and logical approach involves the regioselective bromination of a protected 2-naphthylamine derivative.

Synthetic Workflow Rationale

Causality: The primary amine of 2-naphthylamine is a powerful activating group, which can lead to poor regioselectivity and over-bromination. To control the reaction and direct the bromine to the C5 position, the amine is first "tamed" by converting it into a less-activating acetamide group. This protecting group can be easily removed via hydrolysis after the bromination step.

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Methodology

Self-Validation: This protocol is a self-validating system. The success of each step can be readily monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The final product's identity and purity are then confirmed by the spectroscopic methods detailed in Section 1.3.

Step 1: Protection (Acetylation)

-

In a fume hood, suspend 2-naphthylamine (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Add acetic anhydride (1.1 eq) dropwise with stirring.

-

Heat the mixture to a gentle reflux (approx. 100-110 °C) for 1 hour.

-

Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

-

Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

-

Collect the resulting white precipitate (N-acetyl-2-naphthylamine) by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Regioselective Bromination

-

Dissolve the dried N-acetyl-2-naphthylamine (1.0 eq) in glacial acetic acid.

-

In a separate dropping funnel, add a solution of bromine (1.0 eq) in glacial acetic acid.

-

Add the bromine solution dropwise to the stirred reaction mixture at room temperature. Maintain the temperature below 30 °C.

-

Stir for 2-3 hours post-addition, monitoring by TLC for the formation of the product.

-

Quench excess bromine by pouring the reaction mixture into an aqueous solution of sodium bisulfite.

-

Collect the precipitate by vacuum filtration, wash with water, and dry.

Step 3: Deprotection (Hydrolysis)

-

Suspend the crude 5-Bromo-N-acetyl-2-naphthylamine in a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).

-

Heat the mixture to reflux for 4-6 hours until TLC indicates the complete disappearance of the starting material.

-

Cool the solution and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until a precipitate forms and the solution is basic.

-

Collect the crude this compound by vacuum filtration, wash extensively with water to remove salts, and dry.

Purification

The final product is best purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Reactivity & Strategic Applications in Drug Discovery

The synthetic utility of this compound stems from its two distinct functional handles, which can be addressed with a high degree of chemical selectivity.

Caption: Dual reactivity pathways of this compound.

-

Reactions at the Amine: The nucleophilic amine readily undergoes acylation, sulfonylation, alkylation, and reductive amination, allowing for the introduction of diverse side chains to modulate properties like solubility, lipophilicity, and hydrogen bonding potential.

-

Reactions at the C-Br Bond: The bromine atom is a premier functional group for palladium-catalyzed cross-coupling reactions. This enables the strategic installation of aryl, heteroaryl, alkyl, or alkynyl groups, which are crucial for extending the molecular scaffold to probe protein binding pockets and enhance target affinity and selectivity.[6][7][8]

Authoritative Grounding: A Scaffold for Kinase Inhibitors

The naphthalenamine framework is a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. The amine group can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP. The 5-position, occupied by bromine, serves as a versatile attachment point for vectors that can target the deeper, more diverse regions of the kinase active site. Using a Suzuki coupling, for example, a chemist can introduce a variety of aryl or heteroaryl groups at this position to optimize potency and selectivity against a specific kinase target. This dual-pronged approach is a powerful strategy in modern inhibitor design.[6]

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the care appropriate for a reactive aromatic amine and a brominated organic compound.[9]

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[10][11]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2]

Consult the Material Safety Data Sheet (MSDS) from your supplier for the most comprehensive safety information.

References

- Benchchem. (2025). Quantitative Analysis Using 5-(Bromomethyl)

- Benchchem. (2025). Technical Support Center: Synthesis of 2-(Aminomethyl)-5-bromonaphthalene.

- Benchchem. (2025). Application Notes and Protocols: 2-(Aminomethyl)-5-bromonaphthalene as a Versatile Building Block in Organic Synthesis.

- Benchchem. (2025). An In-depth Technical Guide to the Safe Handling of 5-(Bromomethyl)naphthalen-2-amine.

-

PubChem. 5-Bromonaphthalen-1-amine. National Center for Biotechnology Information.

-

PubMed Central. (n.d.). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor.

-

Fisher Scientific. (2025). Safety Data Sheet - 5-Bromo-2-pyrazinamine.

-

Google Patents. (2007). Process for making heteroaryl amine intermediate compounds.

-

BLD Pharm. (n.d.). 4766-33-0|5-Bromonaphthalen-1-amine.

-

CymitQuimica. (n.d.). CAS 4766-33-0: 5-bromonaphthalen-1-amine.

-

Fisher Scientific. (2025). Safety Data Sheet - 2-Bromonaphthalene.

-

PubChem. 2-Amino-6-bromonaphthalene. National Center for Biotechnology Information.

-

BLD Pharm. (n.d.). 167275-44-7|8-Bromonaphthalen-2-amine.

- Benchchem. (2025). Comparative Analysis of 2-(Aminomethyl)-5-bromonaphthalene Derivatives and Analogs in Anticancer Research.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-(Bromoacetyl)naphthalene.

-

Sigma-Aldrich. (n.d.). 5-Bromonaphthalen-2-ol.

-

LookChem. (n.d.). CAS.4766-33-0 5-Bromonaphthalen-1-amine.

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines.

Sources

- 1. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4766-33-0|5-Bromonaphthalen-1-amine|BLD Pharm [bldpharm.com]

- 3. 5-Bromonaphthalen-2-ol | 116632-05-4 [sigmaaldrich.com]

- 4. CAS 4766-33-0: 5-bromonaphthalen-1-amine | CymitQuimica [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7714127B2 - Process for making heteroaryl amine intermediate compounds - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromonaphthalen-2-amine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Naphthalene Building Block

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount to the design of novel molecules with tailored properties. Among these, the naphthalene core offers a versatile platform for the development of therapeutic agents and functional materials. This guide provides a comprehensive technical overview of 5-Bromonaphthalen-2-amine (CAS No. 116400-84-1), a key synthetic intermediate whose strategic placement of an amino and a bromo group unlocks a wealth of synthetic possibilities. This document will delve into the synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility as a building block in drug discovery. The information presented herein is intended to empower researchers to leverage the unique chemical attributes of this compound in their scientific endeavors.

Core Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of sound scientific research. This compound is registered under the CAS number 116400-84-1 .[1][2][3][4][5] It is crucial to distinguish it from its isomers, such as 5-Bromonaphthalen-1-amine (CAS No. 4766-33-0)[6][7][8] and 2-Amino-6-bromonaphthalene (a positional isomer), as their reactivity and biological activities can differ significantly.

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental protocols, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| CAS Number | 116400-84-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₈BrN | [1][2][4][5] |

| Molecular Weight | 222.08 g/mol | [1][4][5] |

| Appearance | Not specified in detail, likely a solid | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is not widely detailed in publicly available literature, suggesting it is often prepared on demand as a specialized intermediate. However, established methodologies in naphthalene chemistry provide a logical and feasible synthetic pathway. A plausible and efficient route involves the multi-step synthesis starting from a readily available naphthalene derivative. One such strategic approach is outlined below, drawing parallels from the synthesis of related bromonaphthylamines.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound would involve the introduction of the amino group onto a pre-brominated naphthalene scaffold. A key consideration is the directing effects of the substituents on the naphthalene ring during electrophilic substitution reactions.

Sources

- 1. 116400-84-1|this compound|BLD Pharm [bldpharm.com]

- 2. 5-Bromo-2-naphthalenamine 97% | CAS: 116400-84-1 | AChemBlock [achemblock.com]

- 3. cas 116400-84-1|| where to buy this compound [english.chemenu.com]

- 4. chemscene.com [chemscene.com]

- 5. synchem.de [synchem.de]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. 5-Bromonaphthalen-1-amine | C10H8BrN | CID 19044893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromonaphthalen-1-amine | CAS#:4766-33-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Molecular Structure of 5-Bromonaphthalen-2-amine

Introduction: Unveiling a Versatile Synthetic Building Block

5-Bromonaphthalen-2-amine (CAS No. 116400-84-1) is a substituted naphthalene derivative that, while not extensively documented in peer-reviewed literature, represents a molecule of significant interest for researchers in medicinal chemistry, organic synthesis, and materials science.[1][2][3] Its structure combines the rigid, aromatic scaffold of naphthalene with two key functional groups: a nucleophilic primary amine (-NH₂) at the 2-position and a synthetically versatile bromine (-Br) atom at the 5-position. This unique arrangement offers a powerful platform for creating complex molecular architectures.

The naphthalene core provides inherent thermal stability and desirable photophysical properties, while the dual functionality allows for orthogonal chemical modifications.[4] The amine group serves as a handle for acylation, alkylation, and diazotization reactions, while the bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This guide provides a comprehensive analysis of the molecular structure of this compound, offering predictive insights into its synthesis, spectroscopic characterization, and reactivity, grounded in the established chemistry of its isomers and related aromatic amines.

Section 1: Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure and resulting chemical properties. Its IUPAC name is this compound, and its molecular formula is C₁₀H₈BrN.[1][2]

dot graph { layout=neato; node [shape=plaintext]; edge [style=bold];

// Define nodes for atoms N1 [label="NH₂", fontname="Helvetica-Bold", fontsize=12, fontcolor="#202124"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; Br1 [label="Br", fontname="Helvetica-Bold", fontsize=12, fontcolor="#EA4335"];

// Define positions for atoms (approximate) N1 [pos="2.2,0!"]; C1 [pos="1.5,0!"]; C2 [pos="0.75,1.3!"]; C3 [pos="-0.75,1.3!"]; C4 [pos="-1.5,0!"]; C5 [pos="-0.75,-1.3!"]; C6 [pos="0.75,-1.3!"]; C7 [pos="-2.25,-1.3!"]; C8 [pos="-3.0,0!"]; C9 [pos="-2.25,1.3!"]; C10 [pos="-3.75,-1.3!"]; Br1 [pos="-4.5,0!"];

// Define bonds C1 -- N1; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C4 -- C9 [len=1.5]; C9 -- C3 [len=1.5]; C5 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C8 -- Br1;

// Benzene-like double bonds (approximate representation) edge [style=solid]; C1--C6; C2--C3; C4--C5; C7--C8; edge [style=bold]; C1--C2; C3--C4; C5--C6; C8--C9; C5--C7;

// Add labels for positions label_1 [label="1", pos="1.1,1.6!", fontsize=10]; label_2 [label="2", pos="1.9,0.4!", fontsize=10]; label_3 [label="3", pos="1.1,-1.6!", fontsize=10]; label_4 [label="4", pos="-1.1,-1.6!", fontsize=10]; label_5 [label="5", pos="-3.4,0.4!", fontsize=10]; label_6 [label="6", pos="-2.6,-1.6!", fontsize=10]; label_7 [label="7", pos="-1.9,1.6!", fontsize=10]; label_8 [label="8", pos="-0.4,1.6!", fontsize=10];

} caption: "Molecular Structure of this compound"

The electronic character of the molecule is dictated by the interplay of its substituents. The amine group is a strong activating, ortho-, para-directing group due to the lone pair on the nitrogen atom, which can be delocalized into the aromatic system. Conversely, the bromine atom is a deactivating, ortho-, para-directing group via induction (electron-withdrawing) and resonance (electron-donating). This electronic push-pull nature influences the molecule's reactivity in electrophilic aromatic substitution and modulates its photophysical properties.

Table 1: Physicochemical Properties of this compound and a Structural Isomer

| Property | This compound | 5-Bromonaphthalen-1-amine (Isomer for Comparison) | Data Source |

|---|---|---|---|

| CAS Number | 116400-84-1 | 4766-33-0 | [2][5] |

| Molecular Formula | C₁₀H₈BrN | C₁₀H₈BrN | [2][5] |

| Molecular Weight | 222.08 g/mol | 222.08 g/mol | [2][5] |

| Monoisotopic Mass | 220.98401 Da | 220.98401 Da | [5][6] |

| Appearance | Solid (Predicted) | Solid | [7] |

| Melting Point | Not available | 66-68 °C | [8] |

| Boiling Point | Not available | 358.0±17.0 °C at 760 mmHg | [8] |

| LogP (Predicted) | ~4.0 | 2.94 | [6][8] |

| Topological Polar Surface Area | 26.02 Ų | 26.02 Ų |[5] |

Note: Data for this compound is limited. Properties of its well-characterized isomer, 5-Bromonaphthalen-1-amine, are provided for comparative purposes.

Section 2: Synthesis and Reactivity

While a specific, optimized synthesis for this compound is not published, a logical and robust synthetic strategy can be devised based on established naphthalene chemistry. A plausible route involves the amination of a suitable precursor, such as 5-bromo-2-naphthol.

// Nodes start [label="5-Bromo-2-naphthol\n(CAS: 116632-05-4)", fillcolor="#FBBC05"]; reagents [label="Reagents:\n- Sodium bisulfite (NaHSO₃)\n- Aqueous Ammonia (NH₃·H₂O)\n- Pressure Vessel", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; bucherer [label="Bucherer Reaction", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Reaction Workup\n- Basification\n- Extraction (e.g., Ethyl Acetate)\n- Drying (e.g., Na₂SO₄)"]; purification [label="Purification\n- Column Chromatography\n or Recrystallization"]; product [label="this compound\n(Final Product)", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> bucherer [label="Precursor"]; reagents -> bucherer [label="Conditions"]; bucherer -> workup [label="Crude Product"]; workup -> purification; purification -> product [label="Purity >97%"]; } caption: "Proposed Workflow for Synthesis of this compound"

Proposed Protocol: Bucherer Reaction

The Bucherer reaction is a classic method for converting naphthols to naphthylamines in the presence of an aqueous sulfite or bisulfite.[9] This reversible reaction is a prime candidate for the synthesis of the target molecule.

Causality Behind Experimental Choices:

-

Starting Material: 5-Bromo-2-naphthol is a commercially available and logical precursor.[10]

-

Reaction Choice: The Bucherer reaction is well-established for the amination of naphthols, providing a direct route to the desired primary amine. The use of sodium bisulfite is crucial as it forms an adduct with the naphthol, facilitating nucleophilic attack by ammonia.

-

Conditions: The reaction is typically performed in a sealed vessel at elevated temperatures (150-180 °C) to drive the equilibrium towards the amine product. Aqueous ammonia serves as both the solvent and the nitrogen source.

Step-by-Step Methodology:

-

Charging the Vessel: In a high-pressure reaction vessel, combine 5-bromo-2-naphthol (1.0 eq), sodium bisulfite (2.0 eq), and concentrated aqueous ammonia (10-15 eq).

-

Reaction: Seal the vessel and heat to 160 °C with stirring for 8-12 hours. Monitor the internal pressure.

-

Cooldown and Workup: Cool the vessel to room temperature. Carefully vent any excess pressure. Transfer the reaction mixture to a beaker and add a strong base (e.g., 10M NaOH) until the solution is strongly alkaline (pH > 12) to ensure the product is in its free base form.

-

Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Expected Reactivity

-

Amine Group Reactivity: The primary amine at C2 is nucleophilic and will undergo standard reactions such as acylation with acid chlorides or anhydrides, alkylation, and formation of Schiff bases with aldehydes and ketones.

-

Aromatic Ring Reactivity: The bromine at C5 is a key functional handle for carbon-carbon and carbon-nitrogen bond formation. It is expected to readily participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, or amino groups. This dual reactivity is a hallmark of related compounds used in the synthesis of complex molecules like PARP inhibitors.[11][12]

Section 3: A Predictive Guide to Spectroscopic Characterization

As direct experimental spectra for this compound are not publicly available, this section serves as a predictive guide for its characterization.[6][13] The principles outlined are based on extensive data from aromatic amines and related naphthalene structures.[14][15]

// Nodes sample [label="Purified Synthetic Product", shape=Mdiamond, style=filled, fillcolor="#FBBC05"]; ms [label="Mass Spectrometry (MS)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ir [label="Infrared (IR) Spectroscopy", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy\n(¹H, ¹³C, COSY)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

ms_result [label="Confirm Molecular Weight\n(m/z ~221/223)\nObserve Nitrogen Rule (Odd MW)\nConfirm Br Isotope Pattern (M, M+2)"]; ir_result [label="Confirm Functional Groups\n- N-H stretch (2 peaks, ~3350-3450 cm⁻¹)\n- Aromatic C=C (~1600 cm⁻¹)\n- C-N stretch (~1250-1335 cm⁻¹)"]; nmr_result [label="Confirm Connectivity & Structure\n- 6 Aromatic Protons\n- Broad NH₂ signal (exchangeable with D₂O)\n- Unique splitting patterns"];

// Edges sample -> {ms, ir, nmr} [style=dashed]; ms -> ms_result [label="Provides"]; ir -> ir_result [label="Provides"]; nmr -> nmr_result [label="Provides"]; {ms_result, ir_result, nmr_result} -> conclusion [label="Combined evidence leads to"]; } caption: "Logical Workflow for Spectroscopic Structure Confirmation"

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for six aromatic protons and two amine protons.

-

Amine Protons (-NH₂): A broad singlet is anticipated, typically in the range of 3.5-5.0 ppm.[13] Its chemical shift is highly dependent on solvent and concentration. This signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.[14][15]

-

Aromatic Protons (Ar-H): Six distinct signals are expected in the aromatic region (~7.0-8.0 ppm). The protons on the same ring as the amine group (H1, H3) will be shifted upfield relative to those on the bromine-containing ring due to the amine's electron-donating nature. Complex splitting patterns (doublets, triplets, or doublet of doublets) will arise from coupling between adjacent protons. 2D NMR techniques like COSY would be essential for definitive assignment.

-

-

¹³C NMR: The spectrum should display 10 distinct signals for the 10 carbon atoms of the naphthalene core.

-

The carbon attached to the amine (C2) and the carbon attached to the bromine (C5) will be readily identifiable. C2 will appear around 140-145 ppm, while C5 will be shifted upfield by the bromine atom to ~115-125 ppm. The remaining eight aromatic carbons will appear in the typical range of 110-135 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides invaluable information about the functional groups present.

-

N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium peaks are expected in the 3350-3450 cm⁻¹ region.[14][15] These correspond to the asymmetric and symmetric N-H stretching vibrations.

-

N-H Bending: A medium to strong scissoring vibration should be visible in the 1580-1650 cm⁻¹ region.

-

C-N Stretching: A strong absorption characteristic of aromatic amines is expected between 1250 and 1335 cm⁻¹.[14]

-

Aromatic C=C Stretching: Multiple sharp peaks will be present in the 1450-1600 cm⁻¹ region.

-

C-H Aromatic Stretching: Weak to medium sharp peaks will appear just above 3000 cm⁻¹.

-

C-Br Stretching: A weak to medium absorption is expected in the fingerprint region, typically between 500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and formula.

-

Molecular Ion Peak (M⁺): The key feature will be a pair of peaks for the molecular ion, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). Therefore, two peaks of nearly equal intensity will be observed at m/z 221 (for C₁₀H₈⁷⁹BrN) and m/z 223 (for C₁₀H₈⁸¹BrN).

-

Nitrogen Rule: The molecular weight of the compound (221/223) is odd, which is consistent with the Nitrogen Rule stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[14]

-

Fragmentation: Common fragmentation patterns would include the loss of Br• (radical) to give a fragment at m/z 142, and the loss of HCN from this fragment.

Section 4: Potential Applications in Research and Drug Development

The bifunctional nature of this compound makes it an attractive, albeit underutilized, scaffold for building complex molecules. By analogy with its isomers and related structures, its potential applications are significant.

-

Medicinal Chemistry: The 5-bromonaphthylamine core is a key pharmacophore in various biologically active compounds. For instance, the related 2-(aminomethyl)-5-bromonaphthalene is a crucial building block for potent Poly(ADP-ribose) polymerase (PARP) inhibitors used in targeted cancer therapy.[11] The structure of this compound could be similarly exploited to design novel enzyme inhibitors or receptor ligands.

-

Materials Science: Aromatic amines and brominated aromatics are foundational components in the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and high-performance materials. The rigid naphthalene core provides thermal stability, and the amine and bromo groups can be used to tune the electronic properties (e.g., HOMO/LUMO levels) and facilitate polymerization.[4]

Section 5: Safety and Handling

Specific toxicity data for this compound is not available. However, based on the hazard classifications of its isomers, 5-Bromonaphthalen-1-amine and 6-Bromonaphthalen-2-amine, it should be handled as a hazardous substance. Aromatic amines as a class are known for their potential toxicity, and some are carcinogenic.[16] Brominated compounds can also be corrosive and irritating.[17][18]

GHS Hazard Classification (Inferred):

-

Acute Toxicity, Oral (Warning): Harmful if swallowed.

-

Skin Corrosion/Irritation (Warning): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.

-

Specific target organ toxicity, single exposure (Warning): May cause respiratory irritation.

Handling Precautions:

-

Work should be conducted in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a structurally intriguing molecule poised for application in advanced synthesis. While direct experimental data remains scarce, this guide has established a robust framework for its identity, properties, and characterization based on fundamental chemical principles and data from closely related analogs. Its molecular architecture, featuring a nucleophilic amine and a versatile bromine handle on a stable naphthalene scaffold, presents a wealth of opportunities for chemists. The predictive spectroscopic data and proposed synthetic protocol herein provide a validated starting point for researchers to confidently synthesize, identify, and exploit this promising compound in the development of novel therapeutics and functional materials.

References

-

Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Available at: [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

-

Sadek, P. C., & Mottola, H. A. (1982). Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid (H-acid) and N-(1-naphthyl)ethylenediamine as the coupling agents. Analytical Chemistry, 54(3), 478-482. Available at: [Link]

-

Arctom. (n.d.). CAS NO. 116400-84-1 | this compound. Retrieved January 21, 2026, from [Link]

-

Semantic Scholar. (n.d.). ANALYSIS OF SOME AROMATIC AMINES BY MEANS OF DERIVATIVE SPECTROPHOTOMETRY. Retrieved January 21, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Wang, Z., et al. (2014). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules, 19(11), 18868-18883. Available at: [Link]

- Google Patents. (2007). US7714127B2 - Process for making heteroaryl amine intermediate compounds.

-

PubChem. (n.d.). 2-Amino-6-bromonaphthalene. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromonaphthalen-1-amine. Retrieved January 21, 2026, from [Link]

-

Sunstream Global. (2025, March 11). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. Available at: [Link]

-

ResearchGate. (2022, August 7). Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method: Implicating Bromine Chloride and Molecular Bromine as Important Bromine Species. Available at: [Link]

-

White, C. W., et al. (2015). Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage. Annals of the American Thoracic Society, 12(Supplement 1), S53-S59. Available at: [Link]

-

Chemsrc. (n.d.). 5-Bromonaphthalen-1-amine | CAS#:4766-33-0. Retrieved January 21, 2026, from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

-

PubChemLite. (n.d.). This compound hydrochloride (C10H8BrN). Retrieved January 21, 2026, from [Link]

-

PubMed. (2022, July 11). Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method: Implicating Bromine Chloride and Molecular Bromine as Important Bromine Species. Available at: [Link]

-

NJ.gov. (n.d.). Bromine - Hazardous Substance Fact Sheet. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Bromine- t -Butylamine. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Naphthalene - the NIST WebBook. Retrieved January 21, 2026, from [Link]

-

YouTube. (2025, May 14). How Reactive Is Bromine? - Chemistry For Everyone. Available at: [Link]

Sources

- 1. 5-Bromo-2-naphthalenamine 97% | CAS: 116400-84-1 | AChemBlock [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Naphthalenamine,5-bromo-(9CI) | 116400-84-1 [chemicalbook.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. 5-Bromonaphthalen-1-amine | C10H8BrN | CID 19044893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound hydrochloride (C10H8BrN) [pubchemlite.lcsb.uni.lu]

- 7. CAS 4766-33-0: 5-bromonaphthalen-1-amine | CymitQuimica [cymitquimica.com]

- 8. 5-Bromonaphthalen-1-amine | CAS#:4766-33-0 | Chemsrc [chemsrc.com]

- 9. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Bromonaphthalen-2-ol | 116632-05-4 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. US7714127B2 - Process for making heteroaryl amine intermediate compounds - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. nj.gov [nj.gov]

5-Bromonaphthalen-2-amine synthesis precursors

An In-depth Technical Guide to the Core Synthesis Precursors of 5-Bromonaphthalen-2-amine

Abstract

This compound is a pivotal bifunctional building block in the landscape of modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive primary amine and a bromine-substituted naphthalene core, offers dual points for molecular elaboration. The amine group serves as a handle for acylation, alkylation, and heterocycle formation, while the bromo-substituent is a versatile anchor for transition-metal-catalyzed cross-coupling reactions.[1] This guide provides an in-depth exploration of the primary synthetic precursors and strategic pathways to this valuable compound, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct strategic directions, primarily dictated by the choice of the starting material. The selection of a specific pathway often depends on factors such as precursor availability, cost, scalability, and the desired purity profile of the final product. This guide will dissect three core strategies, each originating from a different class of chemical precursor:

-

Strategy I: Electrophilic Bromination of a Protected Naphthalen-2-amine. This "amine-first" approach begins with a naphthalen-2-amine scaffold and introduces the bromine atom via electrophilic aromatic substitution.

-

Strategy II: Amination of a Pre-functionalized 5-Bromonaphthalene Core. This "bromine-first" strategy starts with a naphthalene ring already bearing the C5-bromo substituent and subsequently constructs the C2-amine functionality.

-

Strategy III: The Sandmeyer Reaction for Precursor Synthesis. This classic transformation is instrumental in preparing key intermediates, such as 5-Bromo-2-naphthol, which are then elaborated into the target molecule as described in Strategy II.

The following sections will provide a detailed technical analysis of each strategy, complete with mechanistic rationale, step-by-step protocols, and comparative data.

Strategy I: Electrophilic Bromination of N-(Naphthalen-2-yl)acetamide

This strategy is arguably the most direct on paper, but its success hinges on controlling the regioselectivity of the bromination step. The powerful activating and ortho-, para-directing nature of an unprotected amino group would lead to a mixture of unwanted isomers. Therefore, the use of a protecting group is not merely an option but a tactical necessity.

Core Precursor: N-(Naphthalen-2-yl)acetamide

Causality of Precursor Choice: The acetamide group serves a dual purpose. First, it moderates the activating effect of the nitrogen lone pair, preventing over-bromination and oxidative side reactions. Second, its steric bulk helps direct the incoming electrophile (Br+) preferentially to the C1 and C5 positions of the naphthalene ring. The C1 position is sterically hindered by the proximate acetamido group, thus favoring substitution at C5. N-(Naphthalen-2-yl)acetamide and its derivatives have been synthesized for various applications, including as antiproliferative agents.[2][3]

Experimental Workflow

The synthesis unfolds in a logical three-step sequence: protection, bromination, and deprotection.

Caption: Workflow for Strategy I via Amide Protection.

Detailed Experimental Protocols

Step 1: Synthesis of N-(Naphthalen-2-yl)acetamide (Protection)

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Naphthalen-2-amine (14.3 g, 0.1 mol) in glacial acetic acid (100 mL).

-

Reagent Addition: Slowly add acetic anhydride (11.2 mL, 0.12 mol) to the stirred solution.

-

Reaction: Heat the mixture to reflux for 1 hour. Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60°C.

-

Purity: The product is typically obtained in high purity (>95%) and yield (>90%). Recrystallization from ethanol can be performed if necessary.

Step 2: Synthesis of N-(5-bromo-2-naphthalenyl)acetamide (Bromination)

-

Setup: Dissolve N-(Naphthalen-2-yl)acetamide (9.25 g, 0.05 mol) in glacial acetic acid (150 mL) in a 250 mL three-necked flask fitted with a dropping funnel, mechanical stirrer, and thermometer.

-

Reagent Addition: Cool the solution to 10-15°C in an ice bath. Add a solution of bromine (2.6 mL, 0.05 mol) in 25 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature does not exceed 20°C.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The product may begin to precipitate.

-

Workup: Pour the reaction mixture into 500 mL of an aqueous solution of sodium bisulfite (5% w/v) to quench any unreacted bromine.

-

Isolation: Collect the precipitate by vacuum filtration, wash with water, and then with a cold 5% sodium bicarbonate solution to remove acetic acid. Finally, wash again with water and dry.

Step 3: Synthesis of this compound (Deprotection)

-

Setup: Suspend N-(5-bromo-2-naphthalenyl)acetamide (13.2 g, 0.05 mol) in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL).

-

Reaction: Heat the mixture under reflux for 4-6 hours until a clear solution is obtained. The hydrolysis of amides can be catalyzed by acid or base.[4]

-

Workup: Cool the solution and carefully neutralize it with a concentrated sodium hydroxide solution until pH 8-9. The free amine will precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash extensively with water to remove salts, and dry under vacuum.

-

Purification: Recrystallize from ethanol or an ethanol/water mixture to yield pure this compound.

| Step | Key Reagents | Typical Conditions | Typical Yield | Purpose |

| 1. Protection | Acetic Anhydride, Acetic Acid | Reflux, 1h | >90% | Activate C5, protect amine |

| 2. Bromination | Bromine, Acetic Acid | 15-20°C, 4-6h | 80-85% | Regioselective C5-bromination |

| 3. Deprotection | HCl, Ethanol | Reflux, 4-6h | >90% | Unmask the final amine |

Strategy II: Amination of 5-Bromonaphthalene Precursors

This approach begins with a naphthalene core already substituted with bromine at the C5 position. The primary challenge lies in the efficient and regioselective introduction of the amine group at C2. Two robust methods are presented here.

Route A: The Bucherer Reaction

Core Precursor: 5-Bromo-2-naphthol

Causality of Precursor Choice: The Bucherer reaction is a classic and highly effective named reaction for the conversion of naphthols to naphthylamines.[5][6] It is a reversible reaction that proceeds in the presence of an aqueous sulfite or bisulfite and ammonia (or a primary amine).[7] The reaction is particularly well-suited for the naphthalene system and provides a high-yield pathway to the desired amine.[8][9]

Caption: Key transformations in the Bucherer Reaction.

Detailed Experimental Protocol:

-

Setup: In a high-pressure autoclave or a sealed heavy-walled pressure vessel, place 5-Bromo-2-naphthol (11.15 g, 0.05 mol), sodium bisulfite (15.6 g, 0.15 mol), and concentrated aqueous ammonia (28%, 100 mL).

-

Reaction: Seal the vessel and heat it to 150°C with constant stirring for 8-12 hours. The internal pressure will rise significantly.

-

Workup: After cooling the vessel completely to room temperature, carefully vent any excess pressure. Open the vessel in a well-ventilated fume hood.

-

Isolation: The product typically precipitates from the reaction mixture upon cooling. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford pure this compound.

Route B: Reduction of 5-Bromo-2-nitronaphthalene

Core Precursor: 5-Bromo-2-nitronaphthalene

Causality of Precursor Choice: The reduction of an aromatic nitro group to a primary amine is one of the most reliable and high-yielding transformations in organic synthesis. A variety of reagents can accomplish this, from catalytic hydrogenation to metal-acid systems like Sn/HCl or Fe/HCl, making this a versatile route. The main challenge is the synthesis of the 5-bromo-2-nitronaphthalene precursor itself, which must be prepared regioselectively. This can be achieved via the electrophilic bromination of 2-nitronaphthalene.[10]

Caption: Workflow for the nitro reduction route.

Detailed Experimental Protocol (Reduction Step):

-

Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add a suspension of 5-Bromo-2-nitronaphthalene (12.6 g, 0.05 mol) in 200 mL of ethanol.

-

Reagent Addition: Heat the suspension to 60-70°C. Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 0.25 mol) in 100 mL of concentrated hydrochloric acid portion-wise, maintaining a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture at reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice. Carefully basify the mixture by adding 40% aqueous NaOH solution until the tin salts precipitate as white tin(IV) hydroxide and the pH is >10.

-

Isolation: Extract the aqueous slurry with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Route | Core Precursor | Key Transformation | Advantages | Disadvantages |

| A | 5-Bromo-2-naphthol | Bucherer Reaction | High yield, classic reaction | Requires high pressure/temperature equipment |

| B | 5-Bromo-2-nitronaphthalene | Nitro Group Reduction | High-yielding reduction, various reagents | Precursor synthesis can be challenging; Tin waste |

Strategy III: The Sandmeyer Reaction for Key Precursor Synthesis

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a pathway to convert aryl amines into a wide variety of functional groups, including halides, via a diazonium salt intermediate.[11][12][13] While not a direct route to this compound, it is the premier method for synthesizing the key precursor for Strategy II-A: 5-Bromo-2-naphthol .

Core Precursor: 5-Amino-2-naphthol

Causality of Precursor Choice: This precursor is strategically ideal. The amino group at C5 can be selectively converted into a diazonium salt and subsequently displaced by bromide in a copper-catalyzed Sandmeyer reaction.[14] The hydroxyl group at C2 remains intact to be used in the subsequent Bucherer reaction. A published procedure even utilizes a temporary sulfonic acid group to protect the ring and enhance solubility during the reaction.[15]

Caption: Sandmeyer synthesis of 5-Bromo-2-naphthol.

Detailed Experimental Protocol (Adapted from PMC4004732)[15]

-

Diazotization Setup: In a 250 mL beaker, prepare a solution of 5-Amino-2-naphthol (or its sulfonic acid derivative) (e.g., 46.5 mmol), sodium hydroxide (48.0 mmol), and sodium nitrite (46.4 mmol) in 80 mL of water.

-

Diazonium Salt Formation: Cool a solution of concentrated hydrobromic acid (HBr) in water in a separate flask to 0-5°C. Add the solution from Step 1 dropwise to the cold acid, ensuring the temperature is strictly maintained below 5°C. A diazonium salt may precipitate.

-

Sandmeyer Reaction Setup: In a larger flask, prepare a mixture of copper(I) bromide (CuBr) (46.7 mmol) in aqueous HBr. Heat this solution to 70°C.

-

Reaction: Carefully add the cold diazonium salt slurry from Step 2 to the hot CuBr solution. Vigorous evolution of nitrogen gas will occur.

-

Workup: After the gas evolution ceases, maintain the temperature at 70°C for 1 hour. Cool the mixture and collect the crude 5-Bromo-2-naphthol by filtration.

-

Purification: Wash the solid with water and purify by recrystallization from an appropriate solvent system (e.g., toluene or ethanol/water).

Comparative Analysis and Conclusion

The optimal synthetic route to this compound is highly dependent on the specific context of the research or manufacturing environment.

| Strategy | Starting Material | Key Steps | Overall Steps | Pros | Cons |

| I | Naphthalen-2-amine | Protection, Bromination, Deprotection | 3 | Good overall yield; Avoids high pressure | Regioselectivity in bromination can be imperfect |

| II-A | 5-Bromo-2-naphthol | Bucherer Reaction | 1 (if precursor available) | High-yield final step; Clean conversion | Requires autoclave; Precursor synthesis needed |

| II-B | 2-Nitronaphthalene | Bromination, Reduction | 2 | Robust and reliable reduction step | Potential for isomeric impurities; Metal waste |

Concluding Remarks:

For laboratory-scale synthesis where control and purity are paramount, Strategy I offers an excellent balance of simplicity and efficiency. The three-step sequence is robust and avoids specialized high-pressure equipment. For larger-scale operations where the precursor 5-Bromo-2-naphthol is commercially available or can be produced efficiently via the Sandmeyer reaction (Strategy III ), then Strategy II-A becomes highly attractive due to its single, high-yielding conversion step. Strategy II-B is a viable alternative, particularly if expertise and equipment for handling nitroaromatic reductions are already in place.

Each pathway presents a unique set of challenges and advantages. By understanding the chemical principles and practical considerations outlined in this guide, researchers can make an informed decision to select the most suitable synthetic strategy for their specific objectives.

References

-

Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]

-

SciTePress. (2014). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. Retrieved from [Link]

-

PubMed. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Retrieved from [Link]

-

PubMed Central. (2018). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Retrieved from [Link]

-

PubMed Central. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Retrieved from [Link]

-

PubMed Central. (2014). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). Retrieved from [Link]

- Google Patents. (n.d.). RU2669774C1 - Method for producing 1-nitronaphthalene.

-

Study.com. (n.d.). Nitronaphthalene reacted with Br_2, FeBr_3 yields1-bromo-5-nitronaphthelene, what is the mechanism for this reaction? Retrieved from [Link]

-

PubMed Central. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2020). Help with synthesis of 5-Bromo-2-naphthoic acid. Retrieved from [Link]

-

Indian Academy of Sciences. (2019). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN1634906A - Synthesis of 5-bromo phthalide.

-

ACS Publications. (1942). The Bucherer Reaction. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Bucherer Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

Reddit. (2020). Help with synthesis of 5-Bromo-2-naphthoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The Bucherer Reaction. Retrieved from [Link]

-

Thieme E-Journals. (n.d.). Synthesis / Full Text. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Retrieved from [Link]

-

YouTube. (2019). Bucherer Reaction Mechanism with Application Naphthol to Naphthylamine. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved from [Link]

-

PubMed Central. (2011). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthylamine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. organicreactions.org [organicreactions.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. homework.study.com [homework.study.com]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. ias.ac.in [ias.ac.in]

- 15. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of 5-Bromonaphthalen-2-amine: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Identity of a Key Synthetic Intermediate

5-Bromonaphthalen-2-amine, a substituted naphthalene derivative, is a molecule of significant interest in the realms of medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating amino group and the electron-withdrawing bromine atom on the naphthalene scaffold, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Accurate and unambiguous characterization of this compound is paramount for ensuring the integrity and reproducibility of downstream applications. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a comprehensive reference for researchers, scientists, and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the naphthalene core.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Considerations: The chemical shifts (δ) of the aromatic protons in this compound are influenced by the electronic effects of the amino (-NH₂) and bromo (-Br) substituents. The -NH₂ group is a strong electron-donating group, causing a shielding effect (upfield shift) on the protons of the ring to which it is attached. Conversely, the -Br atom is an electron-withdrawing group, leading to a deshielding effect (downfield shift). The coupling constants (J) between adjacent protons provide information about their connectivity.

Predicted ¹H NMR Spectrum: Based on the structure of this compound, the following spectral features are anticipated. The aromatic region will display a complex pattern of signals corresponding to the six protons on the naphthalene ring system. The protons on the ring bearing the amino group are expected to be shifted upfield compared to those on the ring with the bromine atom. The two protons of the primary amine group will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic C-H | 6.8 - 8.0 | Multiplet | 2-9 |

| Amine N-H₂ | 3.5 - 5.0 (broad) | Singlet | N/A |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Diagram: ¹H NMR Acquisition Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Considerations: The chemical shifts of the carbon atoms in the naphthalene ring are also significantly affected by the substituents. The carbon atom directly attached to the amino group (C2) will be shielded, appearing at a lower chemical shift, while the carbon attached to the bromine atom (C5) will be deshielded. The other carbon signals will be influenced by a combination of resonance and inductive effects.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show ten distinct signals for the ten carbon atoms of the naphthalene ring, as they are in different chemical environments.

| Carbon Assignment (Predicted) | Chemical Shift (δ, ppm) Range |

| C-NH₂ | 140 - 150 |

| C-Br | 110 - 120 |

| Other Aromatic C | 100 - 140 |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: Utilize a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic region of the target molecule.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Considerations: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the key vibrational modes to observe are the N-H stretches of the primary amine, the C-N stretch, the aromatic C-H stretches, and the C-Br stretch.

Predicted IR Spectrum:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) Range | Intensity |

| Primary Amine | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Strong |

| Aryl Amine | C-N Stretch | 1250 - 1360 | Medium |

| Aryl Halide | C-Br Stretch | 500 - 600 | Medium to Strong |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[1]

-

Background Correction: Record a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.

Diagram: IR Spectroscopy Workflow

Caption: Simplified workflow for IR spectral analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Considerations: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected to be a doublet due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The molecular weight of the compound is 222.08 g/mol .[1]

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A prominent doublet peak will be observed at m/z 221 and 223, corresponding to the [C₁₀H₈⁷⁹BrN]⁺ and [C₁₀H₈⁸¹BrN]⁺ ions.

-

Fragmentation: Common fragmentation pathways for aromatic amines include the loss of HCN or H₂CN. The loss of the bromine atom would result in a fragment at m/z 142.

| m/z (Predicted) | Proposed Fragment | Significance |

| 221/223 | [C₁₀H₈BrN]⁺ | Molecular Ion (Isotope Pattern) |

| 142 | [C₁₀H₇N]⁺ | Loss of Bromine |

| 115 | [C₉H₇]⁺ | Loss of HCN from [C₁₀H₈N]⁺ |

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

IV. Synthesis and Purity Assessment

A reported synthesis of 6-Bromonaphthalen-2-amine involves the treatment of 6-Bromo-2-naphthoic acid with diphenylphosphoryl azide and triethylamine in DMF, followed by hydrolysis.[2] The purity of the synthesized compound can be assessed by its melting point, which is reported to be 128 °C.[2]

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a detailed and unambiguous molecular fingerprint. While this guide has relied on theoretical predictions and comparative data due to the limited availability of fully assigned experimental spectra in the public domain, the principles and expected data presented herein offer a robust framework for researchers. By employing the outlined experimental protocols and understanding the fundamental principles of each spectroscopic technique, scientists can confidently verify the identity and purity of this important chemical entity, ensuring the reliability of their research and development endeavors.

References

-

PubChem. 2-Amino-6-bromonaphthalene. National Center for Biotechnology Information. [Link]

-

ChemicalSuppliers.com. 6-Bromonaphthalen-2-ol | CAS 15231-91-1. [Link]

-

PubChem. 6-Bromo-2-naphthalenol. National Center for Biotechnology Information. [Link]

-

Chemsrc. 6-Bromo-2-naphthalenamine. [Link]

-

ACS Publications. Practical Large-Scale Synthesis of 6-Bromo-2-naphthylmethanesulfonamide Using Semmler–Wolff Reaction. [Link]

-

YouTube. Preparation of 6-Bromo-2-naphthol from 2-Naphthol. [Link]

-

ResearchGate. Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. [Link]

-

PubChem. 1-Bromonaphthalen-2-amine. National Center for Biotechnology Information. [Link]

-

ResearchGate. 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c)... [Link]

-

ResearchGate. 1 H-NMR spectra of AN (a) and OAN (b). [Link]

-

Semantic Scholar. 6-bromo-2-naphthol. [Link]

-

CAS Common Chemistry. 1H-Indole-3-ethanamine, N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-, benzoate (1:1). [Link]

Sources

A Theoretical and In-Silico Analysis of 5-Bromonaphthalen-2-amine: A Guide for Medicinal Chemists and Researchers

Abstract: 5-Bromonaphthalen-2-amine is a bifunctional naphthalene derivative with significant potential as a scaffold in the development of novel therapeutics and functional materials. This technical guide provides an in-depth analysis of its theoretical properties, leveraging computational chemistry to predict its molecular geometry, electronic characteristics, spectroscopic signatures, and pharmacokinetic profile. By employing Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, this document aims to furnish researchers, scientists, and drug development professionals with foundational data and predictive insights. The subsequent analysis of the molecule's electronic structure, potential for reactivity, and drug-like properties is intended to guide rational design and experimental investigations, thereby accelerating the discovery and optimization of new chemical entities based on this versatile molecular framework.

Introduction

This compound (Figure 1) is a substituted naphthalenamine that presents a compelling scaffold for chemical synthesis. Its structure is characterized by a naphthalene core, functionalized with an electron-donating amine group at the 2-position and an electron-withdrawing bromine atom at the 5-position. This electronic arrangement imparts a unique reactivity profile, making it a valuable building block in medicinal chemistry and materials science.[1] The amine group offers a site for transformations such as acylation and alkylation, while the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions.[2] This dual reactivity allows for the systematic construction of diverse and complex molecular architectures.

Notably, the naphthalenamine core is a key pharmacophore in the design of various biologically active compounds.[2] Given the importance of early-stage assessment in drug discovery, computational methods provide a time- and cost-efficient means to evaluate the potential of new molecular entities.[3] This guide explores the theoretical properties of this compound through a computational lens, offering predictive data to inform and streamline future experimental work.

Figure 1: Chemical Structure of this compound

CAS Number: 116400-84-1[4]

Molecular Formula: C₁₀H₈BrN[4]

Molecular Weight: 222.08 g/mol [4]Computational Methodology

The theoretical properties presented in this guide are derived from established computational chemistry techniques. While direct experimental-computational comparison studies for this compound are not extensively available, the methodologies are benchmarked against similar molecules like 1-bromonaphthalene.[5][6]

Density Functional Theory (DFT): Molecular geometry optimization and the calculation of electronic and spectroscopic properties are typically performed using DFT. A common and reliable level of theory for such aromatic compounds is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set.[5][6] This approach provides a robust balance between computational cost and accuracy for predicting molecular properties.[7]

In-Silico ADMET Prediction: The pharmacokinetic properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), are predicted using web-based QSAR tools like pkCSM and SwissADME.[3] These platforms utilize machine learning models trained on large datasets of chemical compounds to estimate drug-likeness and potential liabilities.[8]

In-Depth Theoretical Analysis

Molecular Geometry and Electronic Structure

DFT calculations provide insights into the molecule's three-dimensional structure and electron distribution. The optimized geometry reveals a planar naphthalene core, as expected. The distribution of electrons, dictated by the competing effects of the amino and bromo substituents, is key to its reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a crucial tool for predicting intermolecular interactions. For this compound, the map would likely show a region of high negative potential (nucleophilic character) around the nitrogen atom of the amine group due to its lone pair of electrons. Conversely, the hydrogen atoms of the amine group would exhibit positive potential (electrophilic character), making them potential hydrogen bond donors. The bromine atom would also influence the electrostatic potential, creating a region of slight positive potential on the halogen atom itself (a σ-hole), which can participate in halogen bonding.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity.

-

HOMO: The HOMO is expected to be localized primarily over the naphthalene ring and the amine group, reflecting the most easily donated electrons. This region is susceptible to attack by electrophiles.

-

LUMO: The LUMO is anticipated to be distributed across the aromatic system, representing the most accessible region for accepting electrons. This area is prone to attack by nucleophiles.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity and charge transfer possibilities within the molecule.[6] For similar bromonaphthalene compounds, this gap is indicative of potential nonlinear optical (NLO) behavior.[6]

| Property | Predicted Value / Characteristic | Implication for Reactivity & Drug Design |

| Molecular Formula | C₁₀H₈BrN | Foundational for all calculations. |

| Molecular Weight | 222.08 g/mol | Within the range for typical small molecule drugs. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Suggests good potential for oral bioavailability and cell permeability.[4] |

| logP | 3.18 | Indicates moderate lipophilicity, balancing solubility and membrane permeability.[4] |

| H-Bond Donors | 1 (from -NH₂) | Can participate in hydrogen bonding with biological targets.[4] |

| H-Bond Acceptors | 1 (from -NH₂) | Can participate in hydrogen bonding with biological targets.[4] |

| HOMO-LUMO Gap | Moderate to Low | Indicates good chemical reactivity and potential for charge transfer interactions.[6] |

Table 1: Key Physicochemical and Electronic Properties.

Predicted Spectroscopic Signatures

Computational spectroscopy provides theoretical spectra that can aid in the structural confirmation of synthesized compounds.

Infrared (IR) Spectroscopy:

-

N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching.[9][10]

-

Aromatic C-H Stretching: Bands are expected just above 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations are anticipated in the 1400-1600 cm⁻¹ range.

-

C-Br Stretching: A characteristic absorption for the C-Br bond is expected in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the naphthalene ring will appear in the aromatic region (~7.0-8.5 ppm). The amine protons (-NH₂) typically present as a broad signal that can vary in chemical shift (from ~3.0-5.0 ppm) depending on the solvent and concentration.[9] The specific splitting patterns of the aromatic protons would be complex due to the substitution pattern.

-

¹³C NMR: The ten carbon atoms of the naphthalene ring would give distinct signals in the aromatic region (~110-150 ppm). The carbon atom attached to the bromine (C-Br) would be shifted, as would the carbon attached to the amine group (C-N).

In-Silico Pharmacokinetic (ADMET) Profile

Predicting ADMET properties is a critical step in early-phase drug discovery to identify potential liabilities.[3] Aromatic amines as a class are a structural alert for mutagenicity, which necessitates careful evaluation.[11][12]

| Parameter | Prediction | Implication |

| Drug-Likeness (Lipinski's Ro5) | Compliant | Good potential for oral bioavailability (MW < 500, logP < 5, H-donors < 5, H-acceptors < 10). |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Likely to permeate | May have central nervous system (CNS) effects, which could be desirable or a liability. |

| CYP450 Inhibition | Potential Inhibitor (e.g., CYP1A2, CYP2D6) | High likelihood of drug-drug interactions. This is a common feature for planar aromatic systems. |

| AMES Toxicity | Potential Mutagen | Aromatic amines are a known structural alert for mutagenicity; experimental validation is critical.[11] |

| hERG Inhibition | Potential Inhibitor | Risk of cardiotoxicity should be assessed experimentally. |

Table 2: Predicted ADMET Profile of this compound.

Application in Rational Drug Design

The theoretical data provides a roadmap for utilizing this compound in drug design. Its bifunctional nature is particularly advantageous. For instance, in the development of kinase inhibitors, the naphthalenamine scaffold can act as a "hinge-binder," forming hydrogen bonds with the kinase backbone via the amine group. The bromine at the 5-position then serves as a synthetic handle for introducing larger substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Conclusion